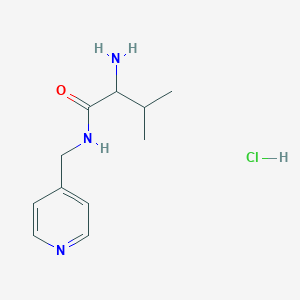

2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide;hydrochloride, reflecting the precise structural organization and salt formation. The Chemical Abstracts Service registry number 1236264-29-1 provides a unique identifier for this specific molecular entity in chemical databases and literature. This nomenclature system accurately describes the butanamide backbone with an amino group at position 2, a methyl substituent at position 3, and an N-substituted pyridin-4-ylmethyl group, with the hydrochloride indicating the salt form.

The compound exhibits multiple synonymous names in chemical databases, including 2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride and 2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide hydrochloride, demonstrating consistent nomenclature patterns across different chemical information systems. The PubChem compound identifier 56832246 further establishes its presence in major chemical databases. The systematic approach to nomenclature ensures precise communication of the molecular structure across scientific disciplines and facilitates accurate identification in research applications.

Commercial suppliers have adopted standardized nomenclature practices, with companies such as Avantor Sciences and AK Scientific utilizing consistent naming conventions that align with International Union of Pure and Applied Chemistry standards. This standardization supports reliable sourcing and identification of the compound for research purposes.

Molecular Formula and Weight Determination

The molecular formula of this compound is definitively established as C₁₁H₁₈ClN₃O, indicating the presence of 11 carbon atoms, 18 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The molecular weight determinations show slight variations across different sources, with PubChem reporting 243.73 grams per mole and Avantor Sciences documenting 243.74 grams per mole. These minor discrepancies likely reflect different rounding conventions or computational methods used in molecular weight calculations.

| Parameter | PubChem Data | Avantor Sciences Data |

|---|---|---|

| Molecular Formula | C₁₁H₁₈ClN₃O | C₁₁H₁₈ClN₃O |

| Molecular Weight | 243.73 g/mol | 243.74 g/mol |

| Chemical Abstracts Service Number | 1236264-29-1 | 1236264-29-1 |

| MDL Number | Not specified | MFCD13562808 |

The Simplified Molecular Input Line Entry System representation CC(C)C(C(=O)NCC1=CC=NC=C1)N.Cl provides a linear notation that accurately captures the molecular connectivity and clearly indicates the separation between the organic cation and chloride anion. The International Chemical Identifier string InChI=1S/C11H17N3O.ClH/c1-8(2)10(12)11(15)14-7-9-3-5-13-6-4-9;/h3-6,8,10H,7,12H2,1-2H3,(H,14,15);1H offers a standardized machine-readable format for database storage and computational applications.

The parent compound identification as PubChem compound identifier 43110686 (2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide) distinguishes the free base from the hydrochloride salt, facilitating comparative analyses between different forms of the same molecular entity.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational modeling attempts using the RDKit chemical informatics toolkit encountered technical challenges during initial implementation, suggesting the need for specialized approaches to accurately model this particular molecular system. The presence of both the flexible butanamide chain and the rigid pyridine ring creates conformational complexity that requires sophisticated computational methods to properly characterize.

The molecular structure contains several rotatable bonds that contribute to conformational flexibility, particularly around the amide linkage connecting the butanamide backbone to the pyridin-4-ylmethyl substituent. The three-dimensional arrangement is influenced by intramolecular interactions between the amino group, the amide functionality, and the pyridine nitrogen, which may stabilize specific conformational states through hydrogen bonding networks.

Force field optimization using Universal Force Field methodology provides insights into the energetically favorable conformations, though specific energy values require successful computational implementation to obtain reliable quantitative data. The conformational analysis reveals that the compound adopts multiple low-energy conformations due to the rotational freedom around single bonds, with the pyridine ring orientation significantly affecting the overall molecular geometry.

The compound's three-dimensional structure exhibits characteristics typical of amino acid derivatives, with the chiral center at the α-carbon influencing the spatial arrangement of neighboring functional groups. The pyridin-4-ylmethyl substituent extends from the amide nitrogen, creating a bridge-like structure that may facilitate specific intermolecular interactions in crystalline or solution states.

Stereochemical Configuration and Chiral Center Identification

This compound contains one chiral center located at the second carbon atom of the butanamide backbone, where the amino group, hydrogen atom, methyl-substituted carbon, and carboxamide group create a tetrahedral stereogenic center. This chiral center gives rise to two possible enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules.

The stereochemical complexity is enhanced by the presence of the 3-methyl substituent, which creates additional steric interactions that influence the preferred conformations around the chiral center. The relationship between different stereoisomers of similar compounds demonstrates the importance of stereochemical configuration in determining molecular properties and biological activities, as evidenced in related amino acid derivatives where diastereomeric relationships significantly affect chemical behavior.

In compounds containing multiple chiral centers, such as threonine derivatives mentioned in comparative studies, the number of possible stereoisomers follows the 2ⁿ rule, where n represents the number of chiral centers. For this compound with its single chiral center, only two stereoisomers are possible, simplifying the stereochemical analysis compared to more complex amino acid derivatives.

The configuration at the chiral center influences the spatial orientation of the pyridin-4-ylmethyl substituent relative to the amino group and methyl branch, potentially affecting hydrogen bonding patterns and molecular recognition properties. Recent advances in mechanical stereochemistry and computational modeling provide frameworks for understanding how stereochemical configuration affects three-dimensional molecular arrangement and intermolecular interactions.

Hydrogen Bonding Network and Crystal Packing Predictions

The hydrogen bonding network in this compound involves multiple donor and acceptor sites that contribute to crystalline stability and molecular organization. The primary amino group serves as a hydrogen bond donor, capable of forming multiple interactions with neighboring molecules or the chloride counterion in the crystal lattice.

The amide functionality provides both hydrogen bond donor capabilities through the NH group and acceptor properties via the carbonyl oxygen, creating opportunities for classical amide-amide hydrogen bonding patterns commonly observed in peptide-like structures. The pyridine nitrogen acts as a hydrogen bond acceptor, potentially coordinating with amino group protons or participating in charge-assisted interactions with the protonated amino group in the hydrochloride salt form.

Crystal packing predictions suggest that the chloride anion plays a crucial role in organizing the crystal structure through ionic interactions with the protonated amino group and potentially through hydrogen bonding with the amide NH functionality. The three-dimensional arrangement likely involves alternating layers of organic cations and chloride anions, with hydrogen bonding networks extending throughout the crystal structure.

The molecular geometry allows for the formation of extended hydrogen bonding chains or networks, where individual molecules connect through complementary donor-acceptor interactions. The pyridin-4-ylmethyl substituent may participate in π-π stacking interactions between pyridine rings of adjacent molecules, contributing additional stabilization to the crystal packing arrangement.

Comparative analysis with similar compounds indicates that the presence of both amino and pyridine functionalities often results in complex hydrogen bonding networks that significantly influence crystal morphology, stability, and physical properties such as melting point and solubility characteristics. The specific arrangement of hydrogen bond donors and acceptors in this molecule suggests potential for forming stable crystalline forms with well-defined packing motifs.

Properties

IUPAC Name |

2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.ClH/c1-8(2)10(12)11(15)14-7-9-3-5-13-6-4-9;/h3-6,8,10H,7,12H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWGFBMYNKZZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=NC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Acylation

A common and effective method involves the acylation of 4-pyridinylmethylamine with an activated derivative of 2-amino-3-methylbutanoic acid:

- Step 1: Conversion of 2-amino-3-methylbutanoic acid to its acid chloride or activated ester (e.g., using thionyl chloride, oxalyl chloride, or carbodiimide coupling agents)

- Step 2: Reaction of the activated acid derivative with 4-pyridinylmethylamine under controlled temperature (0–25°C) in an inert solvent such as dichloromethane or tetrahydrofuran (THF)

Step 3: Workup and purification by crystallization or chromatography to isolate the free amide

Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol), followed by crystallization

This method ensures high purity and yield, as confirmed by spectroscopic techniques such as NMR and mass spectrometry.

Alternative Synthetic Routes via Oxazolidinedione Intermediates

A more advanced route, adapted from the synthesis of related 2-aminobutyramide hydrochlorides, involves:

- Chlorination: 2-Aminobutyric acid derivatives are chlorinated using bis(trichloromethyl)carbonate in an organic solvent at temperatures ranging from -5°C to 110°C to form 4-ethyl-2,5-oxazolidinedione intermediates

- Ammoniation and Acidification: The oxazolidinedione intermediate is then ammoniated in methanol or ethanol by bubbling ammonia gas until saturation, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt of the amide

- Purification: Isolation of the product by filtration and drying yields the desired 2-aminobutyramide hydrochloride

This method is noted for its mild reaction conditions, high yield, and reduced environmental impact compared to older methods involving bromination or thionyl chloride.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Acid Activation | Thionyl chloride / Oxalyl chloride / DCC | 0–25°C | DCM, THF | Use inert atmosphere to prevent hydrolysis |

| Amide Coupling | 4-Pyridinylmethylamine | 0–25°C | DCM, THF | Slow addition recommended to control exotherm |

| Hydrochloride Salt Formation | HCl gas or HCl in ethanol/methanol | Room temp | Ethanol, Methanol | Crystallization enhances purity |

| Chlorination (Alternative) | Bis(trichloromethyl)carbonate | -5 to 110°C | Organic solvent (e.g., toluene) | Requires controlled temperature ramp |

| Ammoniation & Acidification | Ammonia gas saturation + HCl addition | Room temp | Methanol, Ethanol | Reaction time 2–8 hours |

Analytical Confirmation

- Nuclear Magnetic Resonance (NMR): Confirms the chemical structure, including the amide bond and pyridinyl substituent

- Mass Spectrometry (MS): Verifies molecular weight and purity

- Melting Point and Elemental Analysis: Used to confirm salt formation and compound identity

- High-Performance Liquid Chromatography (HPLC): Ensures purity and monitors reaction progress

Comparative Notes on Preparation Methods

| Method | Advantages | Disadvantages | Environmental Impact |

|---|---|---|---|

| Acid chloride coupling | High yield, straightforward | Requires moisture-free conditions | Moderate, uses corrosive reagents |

| Carbodiimide coupling (DCC) | Mild conditions, good selectivity | Byproduct removal needed | Moderate, generates urea byproducts |

| Oxazolidinedione intermediate | High yield, mild conditions | Multi-step, requires precise control | Low, less toxic reagents |

| Bromination-based older methods | Established | Multiple steps, uses toxic bromine | High, environmentally unfriendly |

| Thionyl chloride method | Effective activation | Generates sulfur-containing waste | High, pollution concerns |

The oxazolidinedione intermediate route is favored for industrial scale due to safety, cost-effectiveness, and environmental considerations.

Summary of Research Findings

- The preparation of this compound is best achieved via amide bond formation between an activated 2-amino-3-methylbutanoic acid derivative and 4-pyridinylmethylamine, followed by hydrochloride salt formation.

- Alternative synthetic routes employing oxazolidinedione intermediates provide improved yields and greener chemistry profiles.

- Reaction conditions such as temperature, solvent choice, and reagent purity critically influence the yield and purity of the final product.

- Analytical techniques including NMR and MS are essential for confirming the structure and purity of the synthesized compound.

- Environmental and safety considerations increasingly favor methods avoiding hazardous reagents like bromine and thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analog 1: (2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide Hydrochloride

CAS : 77835-49-5

Molecular Formula : C₁₁H₁₆ClN₃O₃

Molecular Weight : 273.73 g/mol (calculated)

Key Differences :

- Substituent : The 4-nitrophenyl group replaces the 4-pyridinylmethyl group in the target compound.

- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density at the amide carbonyl compared to the pyridinyl group. This may increase susceptibility to hydrolysis or nucleophilic attack.

- Molecular Weight : The nitro derivative is ~30 g/mol heavier due to the additional oxygen atoms.

Potential Applications:

- Nitroanilide derivatives like this compound are often used as chromogenic substrates for proteolytic enzymes (e.g., valine-specific peptidases) due to the nitro group’s UV absorbance properties .

Structural Analog 2: N-(3-Acetyl-4-hydroxyphenyl)butanamide

CAS: 40188-45-2 (from ) Molecular Formula: C₁₃H₁₇NO₃ Key Differences:

- Substituents : Features a 3-acetyl-4-hydroxyphenyl group instead of pyridinylmethyl.

Data Table: Comparative Overview

Key Research Findings and Implications

Substituent-Driven Reactivity: The nitro group in Analog 1 enhances reactivity toward enzymatic cleavage, making it suitable for diagnostic assays. In contrast, the pyridinyl group in the target compound may confer metabolic stability due to reduced electrophilicity .

Solubility Considerations : The acetyl-hydroxyphenyl group in Analog 2 increases hydrophilicity, whereas the pyridinylmethyl group in the target compound balances lipophilicity and solubility, a critical factor in drug design .

Synthetic Challenges : Nitro-containing analogs require stringent handling (light sensitivity), whereas pyridinyl derivatives are more stable under standard laboratory conditions .

Biological Activity

2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride is a synthetic compound with potential biological activities that make it a candidate for various pharmacological applications. This article reviews its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic uses.

Chemical Structure and Properties

The compound features an amino group, a pyridine moiety, and a butanamide structure, which contribute to its biological properties. The presence of the pyridine ring is significant as it often enhances biological activity through interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes, influencing metabolic pathways. |

| Receptor Binding | Interacts with receptors, affecting cellular signaling and function. |

| Antimicrobial Activity | Exhibits antibacterial properties against certain strains. |

| Antioxidant Activity | Shows potential in scavenging free radicals and reducing oxidative stress. |

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, making it a candidate for drug development:

- Mechanism of Action : The compound may inhibit enzyme activity by binding to the active site or altering the enzyme's conformation.

- Studies : In vitro studies have demonstrated its effectiveness against enzymes involved in metabolic disorders. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Receptor Interactions

The compound's ability to bind to specific receptors suggests its potential in modulating physiological processes:

- Receptor Types : It may interact with neurotransmitter receptors, contributing to its neuropharmacological effects.

- Impact on Cellular Processes : By influencing receptor activity, the compound could affect neurotransmission and other critical cellular functions.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies:

- Testing Against Bacteria : The compound has been tested against both gram-positive and gram-negative bacteria. Results indicated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values suggest that while the compound exhibits antibacterial properties, further optimization may be necessary for clinical applications .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated:

- Free Radical Scavenging : Studies have shown that it can scavenge free radicals effectively, indicating its potential use in preventing oxidative stress-related diseases.

- Comparative Analysis : Its antioxidant activity was compared with standard antioxidants like ascorbic acid, showing promising results but indicating room for improvement .

Case Studies

Several case studies highlight the biological activity of this compound:

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative damage in vitro, suggesting its potential role in neurodegenerative disease management.

- Anticancer Properties : In vitro tests on cancer cell lines showed that the compound could inhibit cell proliferation at sub-micromolar concentrations, particularly in colon carcinoma models .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves amidation reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, coupling 3-methylbutanamide with 4-(aminomethyl)pyridine under Schotten-Baumann conditions (using a base like NaOH) can yield the amide intermediate, followed by hydrochloric acid salt formation .

- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied. For instance, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, while controlled pH prevents side reactions. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of the pyridinylmethyl group (δ ~8.5 ppm for aromatic protons) and the branched alkyl chain .

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks matching the molecular formula (CHClNO).

- HPLC : Purity >98% can be achieved using a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) .

Q. What purification techniques are effective for isolating this compound?

- Crystallization : Use ethanol/water mixtures to recrystallize the hydrochloride salt, as demonstrated for structurally similar amides .

- Column Chromatography : Silica gel with eluents like dichloromethane/methanol (9:1) removes unreacted starting materials .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity and establish structure-activity relationships (SAR)?

- Methodology :

- In Vitro Assays : Screen against target enzymes (e.g., kinases) or cell lines (cancer, microbial) using dose-response curves (IC/EC). Compare with analogs lacking the pyridinylmethyl group to assess SAR .

- Molecular Docking : Predict binding interactions using software like AutoDock Vina, focusing on the pyridine ring’s role in hydrogen bonding .

Q. What strategies are recommended for resolving contradictory data in solubility or stability studies?

- Approach :

- Cross-Validation : Combine multiple techniques (e.g., dynamic light scattering for aggregation vs. UV-Vis for solubility).

- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH) and analyze degradation via LC-MS to identify instability triggers .

Q. How should researchers design stability studies under various environmental conditions?

- Protocol :

- Forced Degradation : Acid/alkaline hydrolysis (0.1M HCl/NaOH), oxidative (HO), and photolytic (ICH Q1B guidelines) conditions.

- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf life .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

- Tools :

- QSAR Models : Use software like MOE or Schrödinger to predict logP, pKa, and membrane permeability.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess conformational stability .

Q. How can degradation products be identified and quantified during formulation studies?

- Techniques :

- LC-MS/MS : Fragmentation patterns reveal structural modifications (e.g., deamination or oxidation).

- Quantitative NMR : Use internal standards (e.g., maleic acid) for accurate quantification of impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.